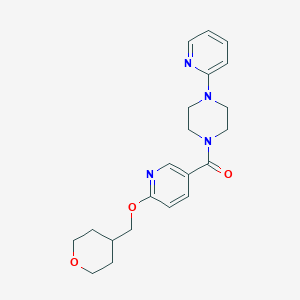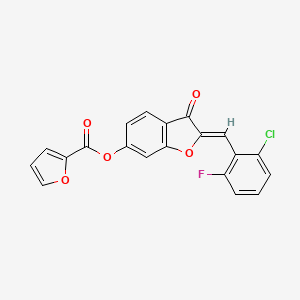
N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The compound also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methylpyridine derivative with 4-fluorophenylcarboxylic acid or a derivative thereof . The exact conditions would depend on the specific reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a carboxamide group linked to a 4-fluorophenyl group . The exact geometry would depend on the specific electronic and steric interactions in the molecule .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxamide group could also allow for reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the fluorine atom could affect its lipophilicity and therefore its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
In the realm of medicinal chemistry, derivatives similar to N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide have been synthesized and evaluated for their biological activity. For instance, the compound BMS-777607, a Met kinase inhibitor with a structure related to this compound, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, highlighting its potential in cancer therapy (Schroeder et al., 2009).
Neuroimaging and Diagnostic Applications
Another application is in neuroimaging, where derivatives of this compound have been explored as potential radioligands for PET imaging. Specifically, compounds labeled with carbon-11 were synthesized for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, which is crucial for studying neurological disorders (Matarrese et al., 2001).
Antitumor and Cytotoxic Activity
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which are structurally related to this compound, have shown potent cytotoxicity against various cancer cell lines. This suggests their potential as lead compounds for the development of new anticancer drugs (Deady et al., 2005).
Fluorescence-Conjugated Applications
Fluorescence-conjugated derivatives of this compound, specifically Py-Im polyamide–fluorophore conjugates, have been developed for sequence-specific DNA binding. These conjugates can be utilized in biological imaging and in studying the interactions between synthetic molecules and DNA, providing insights into gene regulation and the potential for therapeutic interventions (Vaijayanthi et al., 2012).
Antibacterial Applications
In the field of antibacterial research, a novel 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, structurally related to this compound, exhibited extremely potent activities against both Gram-positive and Gram-negative bacteria. This finding emphasizes the potential of such compounds in developing new antibacterial agents (Kuramoto et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s known that similar compounds can inhibit certain enzymes . This inhibition could lead to overexpression of certain genes, potentially influencing cell behavior .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that N-(4-Fluorophenyl)-2-methylpyridine-3-carboxamide may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties based on in silico studies .
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-12(3-2-8-15-9)13(17)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFHMVYEDWSXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2862315.png)
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2862316.png)
![2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride](/img/no-structure.png)
![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)
![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)